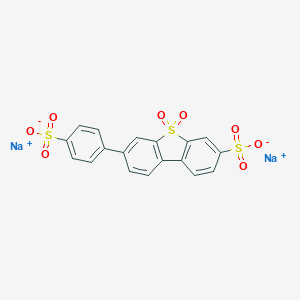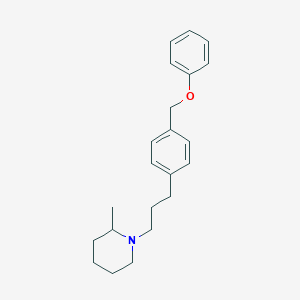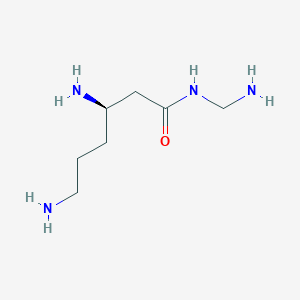
beta-Lysylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Lysylmethanediamine (BLMD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BLMD is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. BLMD has been shown to have several unique properties that make it a promising candidate for various research applications.
Applications De Recherche Scientifique
Interaction with Proteins
- Beta-Lysylmethanediamine (β-LM) has been studied for its interactions with various proteins. For instance, a study explored the interactions between β-LM and β-lactoglobulin (β-LG), a whey protein. This interaction is significant for creating protein-based protection and delivery systems for compounds like β-LM (Wang, Zhou, Wang, Sun, & Guo, 2019).
Enzyme Activity Regulation
- β-LM has been observed to influence enzyme activities. A study demonstrated that transforming growth factor-beta 1 (TGF-beta 1) regulates lysyl oxidase secretion from vascular smooth muscle cells. Lysyl oxidase, which β-LM may interact with, is crucial for collagen and elastin cross-linking in the extracellular matrix (Shanley et al., 1997).
Inhibition of Bone Resorption
- β-LM analogs like Tosyl-lysylchloromethane have been used to study the inhibition of bone resorption. These compounds are known to inhibit thiol proteinases, potentially affecting lysosomal activity in bone tissues (Delaisse, Eeckhout, & Vaes, 1980).
Antimetabolite Activity
- The antimetabolite activity of β-LM analogs has been studied, particularly their influence on lysine incorporation into proteins. This can provide insights into how β-LM or its derivatives might impact metabolic processes in cells (Rabinovitz & Tuve, 1959).
Impact on Blood Pressure and Vascular Collagen
- β-LM derivatives have been shown to affect blood pressure and vascular collagen in hypertensive rats. This is critical for understanding the role of β-LM in vascular biology and potential therapeutic applications (Iwatsuki, Cardinale, Spector, & Udenfriend, 1977).
Role in Protein Synthesis
- β-LM's involvement in protein synthesis, particularly in the context of pyrrolysyl-tRNA synthetase, has been explored. This is important for understanding the biosynthesis of proteins and the role of β-LM in this process (Yanagisawa et al., 2008).
Catalysis in Organic Synthesis
- β-LM has been studied in the context of catalysis, particularly in one-pot synthesis processes. This highlights its potential role in facilitating chemical reactions in organic synthesis (Brahmachari & Das, 2014).
Alzheimer's Disease Research
- Research has explored the dissolution of fibrillar aggregation of beta-amyloid peptide by compounds like poly-L-lysine, providing insights into potential therapeutic applications of β-LM derivatives in Alzheimer's disease (Nguyen, Gendrault, & Wolff, 2002).
Suicide Inhibitors of Enzymes
- β-LM derivatives have been studied as suicide inhibitors of enzymes like lysyl oxidase. This is crucial for understanding their potential role in treating diseases involving collagen and elastin cross-linking (Tang, Simpson, & Kagan, 1984).
Role in Cell Signaling and Apoptosis
- The influence of β-LM on cell signaling and apoptosis has been studied, particularly in the context of lysophosphatidic acid acyltransferase beta. This research is important for understanding the role of β-LM in cell survival and death processes (Coon et al., 2003).
Propriétés
Numéro CAS |
102674-90-8 |
|---|---|
Nom du produit |
beta-Lysylmethanediamine |
Formule moléculaire |
C7H18N4O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3R)-3,6-diamino-N-(aminomethyl)hexanamide |
InChI |
InChI=1S/C7H18N4O/c8-3-1-2-6(10)4-7(12)11-5-9/h6H,1-5,8-10H2,(H,11,12)/t6-/m1/s1 |
Clé InChI |
CRSXNVVRUNDJIA-ZCFIWIBFSA-N |
SMILES isomérique |
C(C[C@H](CC(=O)NCN)N)CN |
SMILES |
C(CC(CC(=O)NCN)N)CN |
SMILES canonique |
C(CC(CC(=O)NCN)N)CN |
Autres numéros CAS |
102674-90-8 |
Synonymes |
3,6-diamino-N-(aminomethyl)hexanamide bellenamine beta-lysylmethanediamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
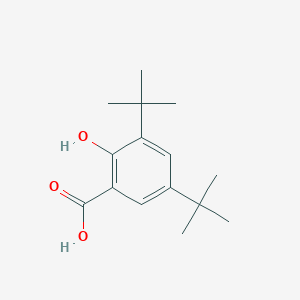
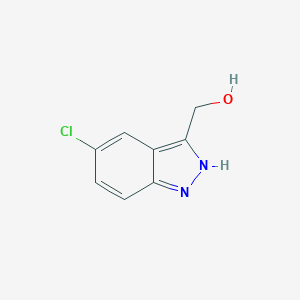
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
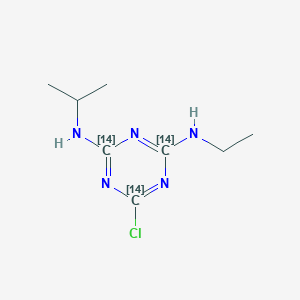
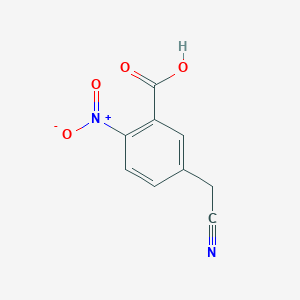
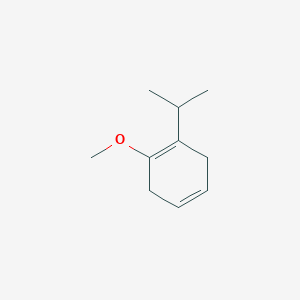
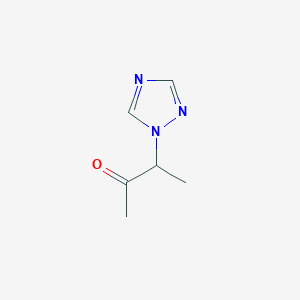
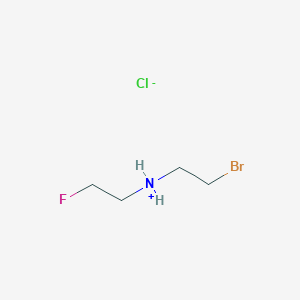
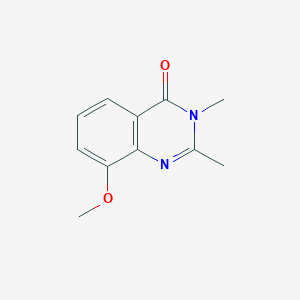
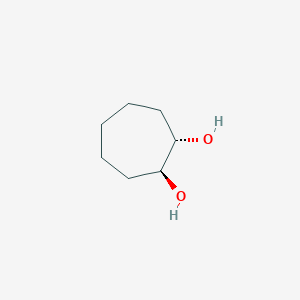
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
